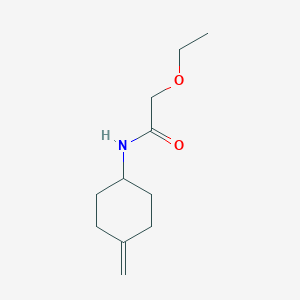

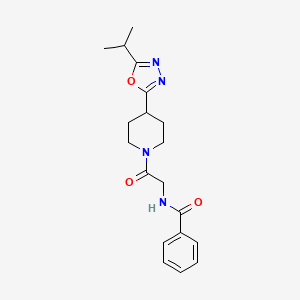

2-ethoxy-N-(4-methylenecyclohexyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-ethoxy-N-(4-methylenecyclohexyl)acetamide is a chemical entity that can be inferred to have potential biological activity based on the structure-activity relationship studies of similar compounds. For instance, compounds with related structures have been evaluated for their opioid kappa agonist properties, as seen in the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which exhibited potent naloxone-reversible analgesic effects in animal models . Additionally, the structural conformation of related molecules, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, has been analyzed, revealing a parallel orientation between the amide and aromatic groups .

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions. For example, the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides was achieved by reacting hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by condensation with different aromatic acid chlorides in the presence of pyridine, yielding good product percentages . Another synthesis pathway for acetamide derivatives includes the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU .

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been characterized using various spectroscopic techniques. For instance, the structure of N-aryl amino-4-acetamido-2-ethoxy benzamides was confirmed by IR, 1H NMR, Mass spectral studies, and elemental analysis . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined by full matrix least-squares procedures, revealing intermolecular hydrogen bonds and intramolecular interactions .

Chemical Reactions Analysis

Acetamide compounds can undergo various chemical reactions. For example, the reaction between N-acetylcysteine and 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one resulted in the formation of multiple products, depending on the pH, concentration of reactants, and reaction time. This reaction highlights the reactivity of such compounds under different conditions and the potential for generating diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and synthesis pathways. For example, the crystallographically independent molecules of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide in the unit cell exhibit a planar naphthalene ring and a staggered methoxy substituent, which can influence the compound's physical properties such as solubility and melting point . The anticonvulsant activity of acetamide derivatives, such as trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, suggests that these compounds can interact with biological targets, which is a critical aspect of their chemical properties .

Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Design

Syntheses and Analytical Characterizations of N-alkyl-arylcyclohexylamines : The synthesis of N-alkyl-arylcyclohexylamines, including analytical characterizations, has been explored to aid the identification of newly emerging substances. This work underpins the chemical foundation necessary for understanding and potentially developing analogs of arylcyclohexylamines, which have applications in various fields including materials science and as intermediates in pharmaceutical synthesis (Wallach et al., 2016).

Pharmacological Research

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives of ethyl acetamide have been evaluated for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with implications for antidiabetic activity. This research indicates the relevance of acetamide derivatives in the development of new therapeutic agents (Saxena et al., 2009).

Environmental Impact Studies

Metabolism of Chloroacetamide Herbicides : The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes has been studied, shedding light on the environmental and health impacts of widely used agricultural chemicals. Such research is crucial for understanding the biotransformation and potential toxicological effects of acetamide-based herbicides (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-ethoxy-N-(4-methylidenecyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-14-8-11(13)12-10-6-4-9(2)5-7-10/h10H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFHOURIEWASKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(=C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-methylidenecyclohexyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)